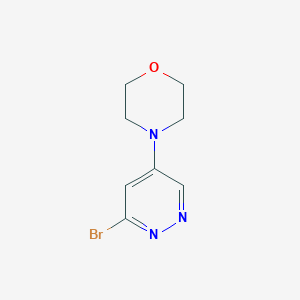

4-(6-Bromo-4-pyridazinyl)morpholine

説明

4-(6-Bromo-4-pyridazinyl)morpholine is a heterocyclic compound featuring a pyridazine core substituted with bromine at position 6 and a morpholine group at position 4. This compound has a molecular formula of C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol, with a purity of 95% .

特性

分子式 |

C8H10BrN3O |

|---|---|

分子量 |

244.09 g/mol |

IUPAC名 |

4-(6-bromopyridazin-4-yl)morpholine |

InChI |

InChI=1S/C8H10BrN3O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2 |

InChIキー |

XJZHPXLALNQHEB-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1C2=CC(=NN=C2)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-4-pyridazinyl)morpholine typically involves the reaction of 6-bromo-4-chloropyridazine with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

6-Bromo-4-chloropyridazine+Morpholine→4-(6-Bromo-4-pyridazinyl)morpholine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

4-(6-Bromo-4-pyridazinyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyridazine ring can undergo oxidation or reduction reactions, leading to different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinylmorpholine derivatives, while coupling reactions can produce biaryl compounds .

科学的研究の応用

4-(6-Bromo-4-pyridazinyl)morpholine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

作用機序

The mechanism of action of 4-(6-Bromo-4-pyridazinyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific application and target .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(6-Bromopyridazin-3-yl)morpholine and its analogs:

Structural and Functional Insights

- Core Heterocycle Influence: Pyridazine vs. Pyrazine: Pyridazine (adjacent nitrogens) exhibits distinct electronic properties compared to pyrazine (opposite nitrogens), affecting solubility and binding interactions. Benzothiadiazole: The benzothiadiazole core in 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine is electron-deficient, making it suitable for optoelectronic applications or as a fluorophore .

Bromine Substituent :

- Bromine at position 6 (pyridazine) or 7 (benzothiadiazole) enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization .

- In VPC-14449, bromine on the imidazole ring contributes to its DNA-binding inhibition, though structural misassignment initially caused discrepancies in reported activity .

Morpholine Group :

- The morpholine moiety improves pharmacokinetic properties (e.g., metabolic stability) and serves as a hydrogen-bond acceptor, enhancing target engagement .

生物活性

4-(6-Bromo-4-pyridazinyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H10BrN3O

- Molecular Weight : 244.1 g/mol

- IUPAC Name : 4-(6-bromo-4-pyridazinyl)morpholine

Biological Activity Overview

The compound has been investigated for various biological activities, primarily focusing on its antimicrobial, antioxidant, and potential antitumor properties.

Antimicrobial Activity

Research indicates that 4-(6-bromo-4-pyridazinyl)morpholine exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against a range of pathogenic microorganisms, with minimum inhibitory concentration (MIC) values indicating strong efficacy.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Candida albicans | 125 |

| Escherichia coli | 250 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Antioxidant Activity

In addition to its antimicrobial properties, the compound has demonstrated noteworthy antioxidant activity. It was evaluated against standard antioxidants like butylhydroxytoluene (BHT), showing comparable efficacy in scavenging free radicals.

The mechanism by which 4-(6-bromo-4-pyridazinyl)morpholine exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to inhibit key enzymes involved in microbial metabolism and cellular oxidative stress pathways. Molecular docking studies have provided insights into its binding affinities with target proteins, suggesting a multi-target approach in its action.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in PMC evaluated the antimicrobial activity of various derivatives of pyridazine compounds, including 4-(6-bromo-4-pyridazinyl)morpholine. The findings highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, emphasizing the need for further clinical evaluations to establish therapeutic dosages and safety profiles . -

Antioxidant Assessment :

Another investigation focused on the antioxidant properties of this compound, where it was subjected to various assays to measure its ability to neutralize reactive oxygen species (ROS). The results indicated that it significantly reduced oxidative stress markers in cell cultures, supporting its potential use as a protective agent in oxidative stress-related diseases . -

Potential Antitumor Activity :

Preliminary studies have suggested that 4-(6-bromo-4-pyridazinyl)morpholine may possess antitumor activity. In vivo experiments using murine models indicated that this compound could inhibit tumor growth effectively. The underlying mechanisms are believed to involve apoptosis induction and cell cycle arrest in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。